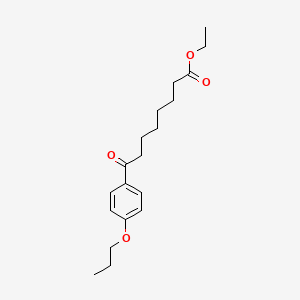

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Description

Historical Context and Evolution of Substituted Octanoate (B1194180) Chemistry

The study of octanoates, esters of octanoic acid, is a branch of fatty acid chemistry. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid found naturally in coconuts and breast milk. nih.gov Historically, the chemistry of such fatty acids and their esters has been significant in the production of perfumes and dyes. nih.gov

The evolution of this field has moved from studying simple esters to creating more complex "substituted" versions. By attaching various functional groups to the octanoate chain, chemists can create a vast array of molecules with specific properties. This has led to the development of compounds like hexyl octanoate, which is used as a flavoring agent. nih.gov The ability to synthesize and analyze these increasingly complex molecules has been driven by advancements in analytical techniques.

Significance of Ester and Aryloxy-Substituted Ketone Moieties in Contemporary Organic Chemistry

The functionality of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is largely defined by two key components: the ester group and the aryloxy-substituted ketone group.

Ester Moiety: Esters are a fundamental class of organic compounds. libretexts.org They are responsible for the natural scents and flavors of many fruits and flowers. libretexts.orglibretexts.org In industrial applications, they are used as solvents and in the manufacturing of plastics. lumenlearning.com The ester group in a molecule like this compound is significant because it provides a site for potential chemical reactions. Esters are formed by the reaction of a carboxylic acid with an alcohol. libretexts.org

Aryloxy-Substituted Ketone Moiety: Ketones are another important functional group, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. masterorganicchemistry.com The geometry around the carbonyl carbon is trigonal planar. libretexts.org Acetone, the simplest ketone, is a common solvent used in products like nail polish remover. libretexts.orglumenlearning.com When a ketone group is attached to an aromatic ring structure (an "aryl" group), it forms an aryl ketone. The "aryloxy" part of the name indicates an oxygen atom connecting the aryl group to the main structure. This combination of an aromatic ring and a ketone is a common feature in many synthetic compounds.

Current Research Landscape and Emerging Trends Pertaining to Long-Chain Oxo-Esters

Long-chain oxo-esters, the class of molecules to which this compound belongs, are a subject of ongoing research. One area of interest is their use in the synthesis of polymers. The long carbon chain can impart flexibility to a polymer, while the other functional groups can provide sites for cross-linking or other modifications. For instance, research has been conducted on creating long-chain monomers from unsaturated fatty acid esters for the synthesis of polycondensates. researchgate.net

Another trend is the use of oxo-esters in more complex chemical reactions. For example, a method known as "oxo-ester mediated native chemical ligation" has been developed for the synthesis of peptides. nih.gov This technique utilizes the reactivity of the oxo-ester group to link peptide fragments together. nih.gov Furthermore, the development of new catalytic methods is making it easier to functionalize ketones and esters, opening up new possibilities for creating complex molecules. nih.gov

Interactive Data Table of Chemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 898757-67-0 |

| Molecular Formula | C19H28O4 |

| Molecular Weight | 320.42 g/mol |

| Appearance | White to yellow crystal powder |

| Purity | 97% |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXIFLBIJULEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645787 | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-67-0 | |

| Record name | Ethyl η-oxo-4-propoxybenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, two primary disconnections are considered:

Disconnection A (C-C bond): The most logical disconnection is at the C7-C8 bond, adjacent to the carbonyl group. This bond can be formed via a Friedel-Crafts acylation reaction. This approach disconnects the molecule into two key synthons: a 4-n-propoxyphenyl group and an 8-carbon chain with electrophilic character at one end.

Disconnection B (C-O bond): An alternative, though less common, disconnection could be at the ether linkage of the 4-n-propoxyphenyl moiety. This would involve the synthesis of an ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate intermediate followed by an etherification step.

Based on the prevalence and efficiency of Friedel-Crafts acylation in organic synthesis, Disconnection A represents a more direct and feasible synthetic strategy. rsc.orgnih.gov

| Disconnection | Reaction Type | Resulting Precursors |

| C7-C8 Bond | Friedel-Crafts Acylation | 4-n-propoxyanisole and a derivative of suberic acid (e.g., acid chloride or anhydride) |

| Phenyl-O Bond | Williamson Ether Synthesis | Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate and an n-propyl halide |

Strategies for the Construction of the Octanoate (B1194180) Backbone

The eight-carbon octanoate backbone can be constructed from various starting materials. A common and efficient method involves the use of dicarboxylic acids or their derivatives.

One plausible route starts with a symmetrical eight-carbon dicarboxylic acid, such as suberic acid (octanedioic acid). To achieve the desired mono-ester functionality, one of the carboxylic acid groups must be selectively protected or the reaction conditions carefully controlled. A more direct approach is to start with a pre-functionalized C8 building block.

For instance, a synthetic route for ethyl 8-bromooctanoate has been developed starting from 1,6-dibromohexane (B150918) and diethyl malonate. google.com This intermediate, ethyl 8-bromooctanoate, provides a versatile C8 backbone that can be further functionalized.

| Starting Material | Key Transformation | Resulting C8 Intermediate |

| Suberic acid | Monofunctionalization (e.g., monoesterification) | Ethyl 8-carboxyheptanoate |

| 1,6-Dibromohexane | Malonic ester synthesis | Ethyl 8-bromooctanoate |

Approaches for Introducing the 8-Oxo Functionality

The introduction of the 8-oxo (ketone) functionality is a critical step in the synthesis. The most direct method, aligning with our primary retrosynthetic disconnection, is the Friedel-Crafts acylation. rsc.orgnih.gov

In this reaction, an acylating agent derived from the C8 backbone reacts with the electron-rich 4-n-propoxyphenyl ring in the presence of a Lewis acid catalyst. The acylating agent can be an acyl chloride or an acid anhydride. For instance, the acyl chloride of suberic acid monomethyl ester could be used.

Alternatively, if an intermediate with a different functionality at the 8-position is synthesized, an oxidation reaction could be employed. For example, if an alcohol is present at the C8 position, it can be oxidized to the corresponding ketone using a variety of oxidizing agents.

| Method | Reagents | Advantages |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃, FeCl₃) | Direct, efficient C-C bond formation |

| Oxidation of a secondary alcohol | PCC, Swern oxidation, DMP | Mild conditions, high yields |

Methods for Grafting the 4-n-Propoxyphenyl Moiety via Etherification or Arylation

The 4-n-propoxyphenyl group can be introduced either before or after the formation of the keto-ester backbone.

Etherification: A common method for forming the ether linkage is the Williamson ether synthesis. This involves the reaction of 4-hydroxyphenol with an n-propyl halide in the presence of a base. The resulting 4-n-propoxyphenol can then be used in a subsequent Friedel-Crafts acylation. organic-chemistry.org

Arylation: Modern cross-coupling reactions offer an alternative for forming the aryl-carbon bond. For example, a palladium-catalyzed α-arylation of a ketone could be employed. nih.gov This would involve coupling an appropriate C8 keto-ester with a halo-n-propoxybenzene derivative. This method offers mild reaction conditions and broad functional group tolerance. organic-chemistry.org

| Method | Key Reagents | Notes |

| Williamson Ether Synthesis | 4-Hydroxyphenol, n-propyl halide, Base (e.g., K₂CO₃) | Forms the 4-n-propoxyphenyl precursor for Friedel-Crafts acylation |

| Palladium-catalyzed α-Arylation | C8 keto-ester, halo-n-propoxybenzene, Pd catalyst, ligand, base | Forms the C-C bond directly, often under milder conditions |

Catalytic Systems and Reagent Optimization in Related Syntheses

The efficiency of the synthetic steps, particularly the Friedel-Crafts acylation, heavily relies on the choice of catalyst and reaction conditions.

Friedel-Crafts Catalysts: Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. researchgate.net However, these can lead to significant waste and difficult workups. researchgate.net Modern approaches focus on using catalytic amounts of more environmentally benign catalysts. Solid acid catalysts, such as zeolites, have shown promise in Friedel-Crafts acylations, offering advantages like reusability and reduced waste. researchgate.netresearchgate.net Metal triflates are another class of effective Lewis acid catalysts that can be used in smaller quantities. researchgate.net

Reagent Optimization: The choice of acylating agent in the Friedel-Crafts reaction can also be optimized. While acyl chlorides are common, the use of acid anhydrides can be advantageous as they produce carboxylic acids as byproducts, which are generally less corrosive than the HCl generated from acyl chlorides. researchgate.net

| Catalyst/Reagent Type | Examples | Advantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity |

| Solid Acid Catalysts | Zeolites, acid-treated metal oxides | Reusability, reduced waste, easier separation researchgate.netresearchgate.net |

| Metal Triflates | Bi(OTf)₃, Sc(OTf)₃ | Catalytic amounts, high activity researchgate.net |

| Acylating Agents | Acyl chlorides, Acid anhydrides | Anhydrides can be a greener alternative researchgate.net |

Advanced Synthetic Strategies and Sustainable Chemistry Principles in Oxo-Ester Production

The principles of sustainable or "green" chemistry are increasingly important in chemical synthesis. rsc.org For the production of oxo-esters like this compound, several strategies can be employed to improve the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Cross-dehydrogenative coupling (CDC) reactions are a prime example of atom-economical processes that form C-C or C-O bonds with minimal waste. labmanager.combritishwaterfilter.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, can significantly reduce the environmental impact. ox.ac.uk For instance, certain fatty acids or their derivatives could potentially serve as precursors for the octanoate backbone. rsc.org

Catalysis: As mentioned previously, the use of catalytic rather than stoichiometric reagents minimizes waste. The development of reusable heterogeneous catalysts is a major focus in green chemistry. researchgate.netresearchgate.net Furthermore, novel bimetallic oxide cluster catalysts are being developed for ester synthesis using molecular oxygen as a benign oxidant. labmanager.com

| Sustainable Strategy | Application in Oxo-Ester Synthesis |

| Atom Economy | Employing reactions like cross-dehydrogenative coupling to reduce byproducts. labmanager.combritishwaterfilter.com |

| Renewable Feedstocks | Using biomass-derived starting materials for the C8 backbone. ox.ac.uk |

| Catalysis | Utilizing reusable solid acid catalysts for Friedel-Crafts acylation researchgate.netresearchgate.net or advanced bimetallic catalysts for esterification. labmanager.com |

| Safer Solvents | Replacing hazardous solvents with more environmentally friendly alternatives. |

Synthesis and Mechanistic Investigation of Analogs and Derivatives of Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, systematic modifications can be made to various parts of the molecule to probe these relationships.

Modifications of the Phenyl Ring: The n-propoxy group on the phenyl ring is a key feature that can be altered to investigate its impact on activity. Variations can include changing the length of the alkyl chain (e.g., methoxy, ethoxy, butoxy), introducing branching (e.g., isopropoxy), or replacing it with other functional groups such as halogens, alkyl groups, or trifluoromethyl groups. The position of the substituent on the phenyl ring can also be varied to explore isomeric effects. These modifications can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.

Alterations to the Alkyl Chain: The length of the octanoate (B1194180) chain can be systematically varied to determine the optimal distance between the aromatic ring and the ester group. Analogs with shorter (e.g., hexanoate, heptanoate) or longer (e.g., nonanoate, decanoate) chains can be synthesized and evaluated. Additionally, the introduction of unsaturation or branching within the alkyl chain could provide insights into the conformational requirements for activity.

Table 1: Examples of Structural Modifications for SAR Studies

| Modification Site | Original Group | Example Modifications | Potential Impact |

| Phenyl Ring | n-propoxy | Methoxy, Ethoxy, Chloro, Methyl | Altered electronics and lipophilicity |

| Alkyl Chain | Octanoate | Hexanoate, Nonanoate, Unsaturated chains | Modified chain length and flexibility |

| Ketone | Carbonyl | Hydroxyl, Methylene, Thione | Changes in polarity and hydrogen bonding |

| Ester | Ethyl Ester | Methyl Ester, Propyl Ester, Amide | Modified stability and solubility |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The ketone at the 8-position of this compound represents a prochiral center. Reduction of this ketone can lead to the formation of a chiral alcohol, resulting in two enantiomers. The synthesis of enantiomerically pure or enriched derivatives is often important in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

Enantioselective synthesis of the corresponding chiral alcohol can be achieved through several methods:

Asymmetric Reduction: The ketone can be reduced using chiral reducing agents, such as those derived from borohydrides modified with chiral ligands (e.g., Corey-Bakshi-Shibata catalysts). Alternatively, catalytic asymmetric hydrogenation using chiral metal complexes (e.g., with Ru-BINAP catalysts) can provide access to the individual enantiomers of the alcohol.

Enzymatic Reduction: Biocatalysis using ketoreductases can offer high enantioselectivity under mild reaction conditions. These enzymes can selectively produce either the (R)- or (S)-alcohol depending on the specific enzyme used.

Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter can be another effective strategy.

The separation of a racemic mixture of the alcohol derivative through chiral chromatography or diastereomeric salt formation with a chiral resolving agent are also common methods to obtain the pure enantiomers.

Derivatization at the Ketone and Ester Functionalities

The ketone and ester functional groups are prime sites for derivatization to create a library of analogs with diverse properties.

Ketone Derivatization: The carbonyl group of the ketone can be transformed into a variety of other functional groups. For example, it can be:

Reduced to a secondary alcohol, as mentioned above.

Converted to an oxime or a hydrazone through reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively.

Transformed into a dithiane by reaction with a dithiol, which can serve as a protective group or be used in further synthetic manipulations.

Subjected to Wittig-type reactions to introduce a carbon-carbon double bond.

Ester Derivatization: The ethyl ester can be readily modified to modulate the compound's solubility, stability, and pharmacokinetic properties. Common derivatizations include:

Transesterification: Reaction with different alcohols (e.g., methanol, propanol, benzyl (B1604629) alcohol) in the presence of an acid or base catalyst can yield a variety of esters.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or primary or secondary amines. This transformation can significantly alter the hydrogen bonding capacity and polarity of the molecule.

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a handle for further modifications, such as the formation of salts or coupling with other molecules.

Exploration of Isomeric Forms and Their Synthesis

Isomeric variations of this compound can provide valuable information for SAR studies. The primary isomeric forms to consider are positional isomers on the aromatic ring. While the synthesis generally favors the para-substituted product (1,4-disubstitution), the ortho (1,2-disubstitution) and meta (1,3-disubstitution) isomers can also be synthesized, albeit often with more complex synthetic routes.

The synthesis of ortho and meta isomers may require the use of starting materials with the desired substitution pattern already in place or the use of directing groups to control the regioselectivity of the acylation reaction. For example, starting with 2-propoxyphenol (B1580926) or 3-propoxyphenol (B1365604) and employing appropriate protecting group strategies could allow for the directed synthesis of the ortho and meta isomers, respectively.

The separation of isomeric mixtures can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different polarities and boiling points of the isomers. The structural confirmation of the isolated isomers is typically performed using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactivity and Mechanistic Insights of Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate

Reactions of the Ketone Carbonyl Group (e.g., nucleophilic additions, condensations, reductions)

The ketone carbonyl group, situated between the aromatic ring and the aliphatic chain, is a primary site for chemical reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon, makes it an electrophilic center susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com

Nucleophilic Additions: The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. libretexts.orglibretexts.org Nucleophilic attack leads to a tetrahedral alkoxide intermediate as the carbon rehybridizes to sp³. libretexts.org Subsequent protonation yields an alcohol. A variety of nucleophiles, including organometallic reagents (e.g., Grignards) and hydrides, can add to the carbonyl group. masterorganicchemistry.comyoutube.com Reactions with strong nucleophiles like Grignard reagents or hydrides are generally irreversible. masterorganicchemistry.com

Condensation Reactions: The ketone can participate in condensation reactions. For instance, in the presence of a base, it can react with aldehydes that lack α-hydrogens (like benzaldehyde) in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone. jove.com It can also undergo other base-catalyzed condensations, such as the aldol (B89426) or Claisen condensations, with suitable reaction partners. numberanalytics.comnumberanalytics.com

Reductions: The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd, Pt, or Ni.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol, often in the presence of a catalyst like ruthenium or a base like potassium hydroxide. wikipedia.orgtandfonline.com This approach is considered a greener alternative to metal hydrides. tandfonline.com

Enzymatic Reductions: Biocatalysts, such as perakine (B201161) reductase or enzymes found in baker's yeast, can achieve the enantioselective reduction of aryl ketones to chiral alcohols with high stereospecificity. wikipedia.orgacs.org

The table below summarizes common reduction methods applicable to the ketone group.

| Reaction Type | Reagents/Catalyst | Product | Key Features |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | High yields, common lab method. |

| Catalytic Hydrogenation | H₂, Pd/C | Secondary Alcohol | Industrial applicability. |

| Transfer Hydrogenation | Isopropanol, Ru-catalyst | Secondary Alcohol | Mild, often enantioselective. wikipedia.org |

| Enzymatic Reduction | Perakine Reductase, BmGDH | Chiral Secondary Alcohol | High enantioselectivity (>99% ee). acs.org |

Transformations Involving the Ester Moiety (e.g., transesterification, hydrolysis, amidations)

The ethyl ester group at the terminus of the aliphatic chain is another key reactive site, primarily for nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. Given the presence of the ketone, selective transesterification of the β-keto ester functionality is possible under specific conditions, potentially proceeding through an enol or acylketene intermediate. rsc.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. Kinetic studies on similar keto esters have shown that this reaction can be monitored spectrophotometrically to determine rate constants. researchgate.net

Amidations: The direct conversion of the ester to an amide can be achieved by reaction with a primary or secondary amine. This transformation often requires harsh conditions, such as high temperatures or the use of strong bases like potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi), to facilitate the reaction. mdpi.comrsc.org More recent, environmentally benign methods have explored the use of water as a solvent, sometimes even without a catalyst, for the amidation of certain activated esters. nih.gov Mechanochemical methods, using ball milling, have also proven effective for direct amidation under solvent-free conditions. researchgate.net

The following table outlines conditions for various amidation strategies.

| Method | Reagents/Conditions | Amine Scope | Notes |

| Base-Promoted | KOtBu or n-BuLi, THF | Aliphatic & Aromatic | Broad scope, but requires strong, aggressive bases. rsc.org |

| Water-Mediated | H₂O, Heat | Aromatic & Aliphatic | Greener approach, particularly effective for activated esters. nih.gov |

| Mechanochemical | KOtBu (sub-stoichiometric), Ball Mill | Broad (78+ examples) | Solvent-free, operationally simple. researchgate.net |

Reactivity of the Ether Linkage and Aromatic Ring Substitutions

Ether Linkage: Ether linkages, in general, are relatively unreactive. chemistry.coach However, the C-O bond of the n-propoxy group can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of an aryl alkyl ether, cleavage will always yield a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack. libretexts.orglibretexts.org

Aromatic Ring Substitutions: The p-propoxy group is an electron-donating, activating group. This increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org The alkoxy group is an ortho, para-director. Since the para position is already occupied by the oxooctanoyl chain, electrophilic attack will be directed to the ortho positions (positions 3 and 5) relative to the propoxy group. The strong activating nature of the ether means that reactions like bromination can easily lead to polysubstitution if not carefully controlled. wikipedia.org

Kinetic Studies and Reaction Pathway Elucidation

Keto-Enol Tautomerization: The ketone moiety exists in equilibrium with its enol tautomer. Thermodynamic and kinetic studies of this equilibrium can be performed to understand the relative stability and interconversion rates of the two forms, which can influence the ketone's reactivity. acs.org

Hydrolysis Kinetics: The hydrolysis of the ester group can be studied to determine its reaction order and rate constants. For similar keto esters, base-catalyzed hydrolysis has been shown to follow pseudo-first-order kinetics when the base is in large excess. researchgate.net The rate of this reaction can be influenced by temperature, with the energy of activation calculable from rate constants determined at different temperatures. researchgate.net

Reaction Pathway Analysis: Elucidating reaction pathways involves identifying intermediates and transition states. For complex transformations, this requires a combination of experimental techniques (e.g., spectroscopy to identify intermediates) and computational modeling. youtube.com For instance, the decomposition pathway of related octanoate (B1194180) structures on metal surfaces has been studied, revealing that the process is initiated by the carboxylate group and can lead to various subsequent reactions of the alkyl chain. researchgate.net Dynamic kinetic resolution processes, where a prochiral keto ester is reduced, have been studied to understand the interplay between reduction and stereocenter formation. nih.gov

Investigation of Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: The ketone functionality can undergo specific rearrangement reactions under the right conditions.

Baeyer-Villiger Oxidation: Reaction with a peroxy acid (like m-CPBA) could oxidize the ketone to an ester. wiley-vch.de In this intramolecular rearrangement, an alkyl or aryl group migrates from a carbonyl carbon to an adjacent oxygen atom. wiley-vch.de For an aryl alkyl ketone, the migratory aptitude generally favors the aryl group, which would lead to the formation of 4-n-propoxyphenyl 7-ethoxycarbonylheptanoate.

Beckmann Rearrangement: If the ketone is first converted to its oxime derivative (by reaction with hydroxylamine), it can undergo an acid-catalyzed Beckmann rearrangement to yield an amide. libretexts.org

Phenyl Group Migration: Under certain gas-phase or strongly acidic conditions, theoretical studies suggest that phenyl group migration can occur in protonated ketones. rsc.orgkoreascience.kr

Fragmentation Pathways: Mass spectrometry is a key tool for investigating fragmentation pathways. Upon ionization, the molecule will fragment in predictable ways based on its functional groups.

Alpha-Cleavage: A common fragmentation for ketones is cleavage of the bond alpha to the carbonyl group. This would result in the formation of a stable acylium ion, [4-n-propoxyphenyl-C=O]⁺, or cleavage on the other side of the carbonyl. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain. libretexts.orgwhitman.edu It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the loss of a neutral alkene molecule. libretexts.org

Ester Fragmentation: The ester group also directs fragmentation. Common pathways include cleavage alpha to the carbonyl group to lose the ethoxy radical (•OEt) or the formation of fragments characteristic of the long alkyl chain. whitman.edu Fragmentation patterns of long-chain fatty acid esters often show characteristic ion series resulting from cleavages along the chain. researchgate.netnih.gov

Advanced Analytical Characterization Techniques in the Study of Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or other relevant NMR data for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate are available in published literature.

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, tandem MS)

There are no high-resolution mass spectrometry (HRMS) or tandem MS studies available from which to report the accurate mass or analyze the fragmentation patterns of this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

No infrared (IR) or Raman spectra have been published, precluding an analysis of its functional groups and conformational properties based on vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

The electronic properties, including UV-Vis absorption maxima and fluorescence characteristics, of this compound have not been reported.

X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination

There is no evidence of single-crystal or powder X-ray diffraction studies having been performed on this compound, meaning its solid-state structure is undetermined.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

While general chromatographic methods are widely used, no specific applications of these techniques for the purity assessment or analysis of this compound in mixtures have been documented.

Until the synthesis and characterization of this compound are reported in a peer-reviewed scientific journal or public database, a detailed article on its advanced analytical characterization cannot be responsibly generated.

Emerging Applications of Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate in Chemical Sciences

Role as a Precursor in Multi-Step Organic Syntheses

The structural features of ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate make it a valuable precursor in the synthesis of more complex molecules, such as derivatives of lipoic acid and various heterocyclic compounds.

Lipoic Acid Derivatives:

Lipoic acid and its derivatives are known for their antioxidant properties. nih.gov The octanoate (B1194180) backbone of this compound provides a suitable carbon chain for the synthesis of novel lipoic acid analogues. google.comnih.gov The synthetic strategy would likely involve the reduction of the ketone at the 8-position and subsequent introduction of a disulfide bond at the 6 and 8 positions, mimicking the core structure of lipoic acid. The presence of the 4-n-propoxyphenyl group allows for the creation of lipoic acid derivatives with modified lipophilicity and potentially altered biological activity. While the direct application of lipoic acid is sometimes limited by its stability and efficacy, structurally modified derivatives can offer improved pharmaceutical capabilities. nih.gov

Heterocyclic Compounds:

The 1,8-dicarbonyl functionality, after appropriate modifications, can participate in cyclization reactions to form a variety of heterocyclic systems. researchgate.net For instance, the keto and ester groups can react with dinucleophiles to construct five- or six-membered rings, which are core structures in many pharmaceutically active compounds. The phenyl group can also be functionalized to introduce further diversity into the resulting heterocyclic scaffolds. Thiophene and its substituted derivatives, for example, are a significant class of heterocyclic compounds with applications in medicinal chemistry. researchgate.net

The following table summarizes potential synthetic transformations of this compound:

| Starting Material | Reagents and Conditions | Product Class | Potential Application |

| This compound | 1. Reduction (e.g., NaBH4) 2. Halogenation 3. Disulfide formation | Lipoic Acid Derivatives | Antioxidants |

| This compound | Hydrazine (B178648) or substituted hydrazines | Pyrazole derivatives | Pharmaceuticals |

| This compound | Hydroxylamine (B1172632) | Isoxazole derivatives | Pharmaceuticals |

| This compound | Lawesson's reagent | Thiophene derivatives | Medicinal Chemistry |

Potential in Materials Science for Advanced Functional Materials

The molecular structure of this compound suggests its potential utility in the design of advanced functional materials. The combination of a flexible alkyl chain and a rigid aromatic core is characteristic of molecules that can form liquid crystals. The n-propoxy group on the phenyl ring can further influence the mesomorphic properties. Such materials could find applications in display technologies and optical switching devices.

Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to functionalize surfaces or to act as a monomer in polymerization reactions. Polymers incorporating this moiety could exhibit interesting thermal or mechanical properties due to the presence of the bulky aromatic side chain.

Catalytic Roles and Ligand Development in Transition Metal Chemistry

While the direct catalytic activity of this compound has not been extensively reported, its structure presents opportunities for its use as a ligand in transition metal chemistry. The ketone and ester carbonyl groups can act as coordination sites for metal ions. Modification of the molecule to include stronger chelating groups, such as bipyridines or phosphines, on the phenyl ring could lead to the development of novel ligands.

These tailored ligands could then be used to create transition metal complexes with specific catalytic activities for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The long alkyl chain and the propoxy group could be used to tune the solubility and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Development of Advanced Chemical Sensors and Imaging Probes

The development of chemical sensors and imaging probes often relies on molecules that can selectively interact with an analyte and produce a detectable signal. nih.gov this compound could serve as a scaffold for the creation of such probes.

The aromatic ring can be functionalized with a fluorophore, a chromophore, or a specific recognition unit for a target analyte. The long alkyl chain could be used to anchor the molecule to a surface or to modulate its interaction with biological membranes. For example, by incorporating a recognition element for a specific metal ion or a biologically relevant molecule, the compound could be developed into a fluorescent sensor where the binding event leads to a change in the emission properties of the fluorophore.

The following table outlines the potential functionalization of this compound for sensor applications:

| Functionalization Site | Attached Moiety | Target Analyte | Sensing Mechanism |

| Phenyl Ring | Fluorophore (e.g., NBD) | Metal Ions | Chelation-enhanced fluorescence |

| Phenyl Ring | Ionophore (e.g., crown ether) | Cations (e.g., K+) | Selective binding and signal transduction |

| Alkyl Chain | Biotin | Streptavidin | Biomolecular recognition |

Computational and Theoretical Chemistry Approaches for Ethyl 8 Oxo 8 4 N Propoxyphenyl Octanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, would be instrumental in understanding the electronic properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate. These calculations could provide valuable data on the molecule's electronic structure, including the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can determine the distribution of electron density and generate electrostatic potential maps, highlighting the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Energetic properties such as the heat of formation and total energy could also be calculated, providing insights into the molecule's thermodynamic stability.

Hypothetical Data from Quantum Chemical Calculations:

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity. |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. This is particularly important for a molecule with a flexible octanoate (B1194180) chain and a rotatable propoxy group.

MD simulations would also be invaluable for studying the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. By analyzing the radial distribution functions and interaction energies, researchers could understand how this compound behaves in different chemical environments and predict its binding affinity to potential targets.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, calculations of vibrational frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR spectra to confirm the molecular structure. Electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the molecule's chromophores.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Peak (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| ¹H NMR (aromatic protons) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| ¹³C NMR (carbonyl carbon) | 198 ppm | 197.5 ppm |

| UV-Vis λmax | 280 nm | 278 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Mechanistic Studies and Transition State Identification

Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. A crucial aspect of these studies is the identification and characterization of transition states, which are the high-energy intermediates that govern the reaction rate.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of long-chain keto-esters like Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate typically relies on classical organic reactions. Future research could focus on developing more efficient and environmentally benign synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. This could involve exploring enzymatic catalysis or flow chemistry processes.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing byproducts.

Catalytic C-H Activation: Exploring the direct functionalization of C-H bonds to construct the octanoate (B1194180) chain or attach the phenyl group, which could significantly shorten the synthetic sequence and improve efficiency.

Integration with Machine Learning and Artificial Intelligence for Compound Design

The integration of computational tools can accelerate the discovery and optimization of molecules with desired properties. For this compound and its analogs, machine learning (ML) and artificial intelligence (AI) could be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of related compounds based on their molecular structure.

De Novo Design: Utilize generative models to design novel molecules with potentially enhanced properties, such as improved binding affinity to a biological target or optimized physicochemical characteristics for specific applications.

Reaction Prediction and Optimization: Employ AI algorithms to predict the outcomes of synthetic reactions and optimize reaction conditions, leading to higher yields and purity.

Exploration of Advanced Catalytic Applications

The keto and ester functionalities within this compound suggest its potential as a substrate or precursor in various catalytic transformations. Future research could investigate:

Asymmetric Catalysis: The development of chiral catalysts for the stereoselective reduction of the ketone group to produce enantiomerically pure alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals.

Polymer Chemistry: Its potential use as a monomer or chain-transfer agent in polymerization reactions to create novel polymers with specific thermal or mechanical properties.

Coordination Chemistry: The carbonyl groups could act as ligands for metal ions, opening possibilities for its use in the synthesis of novel metal-organic frameworks (MOFs) or as a component in homogeneous catalysis.

Deepening Understanding of Biological Mechanisms through Chemical Biology Approaches

While the biological activity of this compound is not established, its structure, featuring a lipophilic tail and an aromatic headgroup, is common in biologically active molecules. Chemical biology approaches could be employed to:

Probe Design: Synthesize derivatives of the compound with reporter tags (e.g., fluorescent dyes, biotin) to visualize its cellular uptake, localization, and potential interactions with biomolecules.

Target Identification: Utilize techniques such as affinity chromatography or activity-based protein profiling to identify potential protein targets within a cell or organism.

Mechanism of Action Studies: Investigate how the compound might modulate specific biological pathways or enzymatic activities once a biological target is identified.

Addressing Global Challenges through Targeted Chemical Synthesis

The principles guiding the synthesis and study of this compound can be applied to address broader global challenges:

Drug Discovery: The design and synthesis of analogs could contribute to the development of new therapeutic agents for various diseases. The 8-oxo-octanoate scaffold can be found in various natural products and pharmaceuticals.

Materials Science: The development of sustainable synthetic methods for this and related compounds can contribute to the creation of advanced materials with tailored properties for applications in electronics, energy storage, or biomedicine.

Sustainable Agriculture: The exploration of its potential biological activities could lead to the development of new, more targeted, and environmentally friendly agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, and how is purity validated?

- Methodological Answer : The compound is synthesized via a multi-step route involving HOBT/DCC-mediated coupling between 2-(4-aminophenyl)ethanol and monoethyl suberate, followed by tosylation with TosCl/pyridine to yield the fluorination precursor . Key intermediates are purified using column chromatography, and purity (>99%) is confirmed via H-NMR, C-NMR, UV-Vis spectroscopy, and ESI-MS. For example, the ethyl ester intermediate in achieved 79% yield over two steps, with structural elucidation via H-NMR (δ 1.2–4.3 ppm for ethyl/propoxy groups) and ESI-MS (m/z 403.2 [M+H]) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s physicochemical properties?

- Methodological Answer : Comparative studies of structurally similar compounds (e.g., ethyl 8-oxo-8-(4-propylphenyl)octanoate, CAS 951888-90-7) reveal that electron-donating groups like propoxy enhance solubility in polar organic solvents, while bromo substituents (e.g., 8-(4-bromophenyl)-8-oxooctanoic acid) increase molecular weight and alter crystallization behavior . Computational tools like COSMO-RS can predict logP and solubility trends, which are critical for designing derivatives with optimal bioavailability.

Advanced Research Questions

Q. What experimental design considerations are critical for radiosynthesis of F-labeled derivatives of this compound?

- Methodological Answer : Radiosynthesis diverges from cold synthesis at the tosylation step, where the hydroxyethyl group is converted to a tosylate precursor (ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate) for F incorporation . Challenges include minimizing side reactions (e.g., hydrolysis of the ester group) and optimizing reaction time/temperature (e.g., 80°C for 15 min) to achieve >95% radiochemical purity. Quality control requires HPLC with radiometric detection and validation via spiking with cold reference standards .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets (e.g., enzymes or RNA)?

- Methodological Answer : MD simulations using force fields like OPLS3e or CHARMM36 can model interactions between the 8-oxo-octanoate moiety and nucleobases or protein active sites. For example, highlights π-stacking interactions between a squaramide-containing analog and RNA, driven by the hydrophobic phenyl group and hydrogen bonding with the ketone oxygen . Trajectory analysis (e.g., RMSD, contact maps) over 1-μs simulations can identify binding hotspots and guide structure-activity relationship (SAR) studies.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Batch variability in C-NMR signals (e.g., δ 170–175 ppm for the ketone carbonyl) may arise from residual solvents or tautomerism. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.